1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one
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Overview
Description
1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one is a complex heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield triazolopyrimidine derivatives . The reaction conditions often involve refluxing in solvents like ethanol or chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, triethylamine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve refluxing in solvents like ethanol, chloroform, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities
Medicine: It is being explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring and exhibit diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds are known for their antiviral and antimicrobial properties.
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazines: These compounds have applications in drug design and development due to their bioactive profiles.
Uniqueness
1-(2-methyl-1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H21N7O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[2-methyl-1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C19H21N7O/c1-12-8-14-9-24(13(2)27)10-16(14)25(12)18-17-19(21-11-20-18)26(23-22-17)15-6-4-3-5-7-15/h3-7,11-12,14,16H,8-10H2,1-2H3 |
InChI Key |
POKUBDKOAJXUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C(=O)C |
Origin of Product |
United States |
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